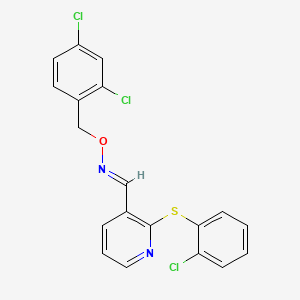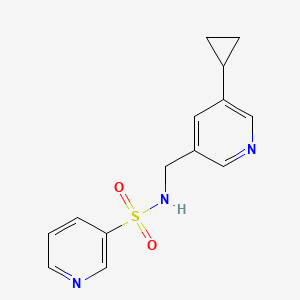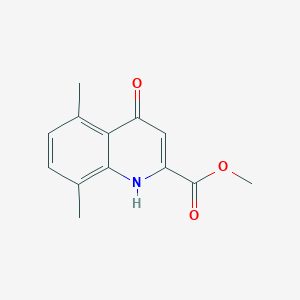![molecular formula C20H15N3O3 B2675225 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea CAS No. 1203386-49-5](/img/structure/B2675225.png)
1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . It’s also related to cardiovascular preparations used to treat arteriosclerosis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of dopamine D2 receptor antagonists . Another method involves the use of dibenzoxazepines . The exact synthesis process can vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular formula of the compound is C13H9NO2 . The molecular weight is 211.22 . More detailed structural analysis would require specific experimental data .Chemical Reactions Analysis
The compound is known to be a selective inhibitor of the Dopamine D2 receptor . It’s also used as a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . More detailed reaction analysis would require specific experimental data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 . More detailed physical and chemical property analysis would require specific experimental data .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds like benzazoles and their derivatives, including benzothiazoles, have been extensively studied for their diverse biological activities. Researchers have focused on developing new procedures to access these compounds, highlighting their significance in medicinal chemistry. The synthesis of these molecules often involves innovative approaches to incorporate various functional groups, enhancing their biological activity and therapeutic potential (Rosales-Hernández et al., 2022).
Pharmacological and Therapeutic Applications
Anticancer Properties
The structural modifications of the benzothiazole scaffold have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. These modifications aim to enhance the compounds' ability to interact with biological targets, showing promising results in inhibiting tumor growth and proliferation. The diverse biological activities of these compounds, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, underscore their potential in chemotherapy (Ahmed et al., 2015).
Antimicrobial and Antioxidant Effects
Research has also highlighted the antimicrobial and antioxidant properties of benzothiazoles and related compounds. These effects are crucial for developing new treatments for infections and diseases caused by oxidative stress. The ability of these compounds to scavenge free radicals and inhibit the growth of pathogenic microorganisms presents a valuable avenue for therapeutic applications (Ilyasov et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h1-12H,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZURFBAZQJEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2675151.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
